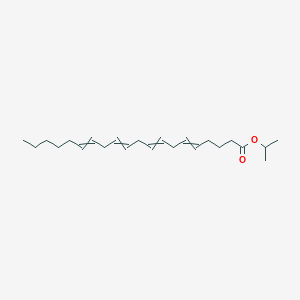
Propan-2-yl Icosa-5,8,11,14-tetraenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl Icosa-5,8,11,14-tetraenoate is a useful research compound. Its molecular formula is C23H38O2 and its molecular weight is 346.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1.1. TRPV1 Modulation
One of the primary applications of propan-2-yl icosa-5,8,11,14-tetraenoate is as a modulator of the TRPV1 receptor, which plays a crucial role in pain sensation and inflammatory responses. Research indicates that compounds similar to this compound can effectively inhibit TRPV1 activity, providing a pathway for developing new analgesics with fewer side effects compared to traditional pain medications .
Case Study: TRPV1 Inhibition
In a study evaluating various TRPV1 modulators, this compound demonstrated significant inhibition of TRPV1-mediated calcium influx in vitro. This suggests its potential utility in treating conditions like neuropathic pain and inflammatory diseases.
Biochemical Applications
2.1. Lipid Metabolism Studies
This compound is also relevant in studies exploring lipid metabolism due to its structural similarity to naturally occurring fatty acids. Its application in biochemical assays allows researchers to investigate metabolic pathways involving polyunsaturated fatty acids .
Case Study: Enzymatic Hydrolysis
A study utilizing enzymatic hydrolysis methods showed that this compound could be effectively converted into bioactive lipids by lipases from Candida antarctica. This conversion process highlights its potential in producing structured lipids for nutritional and therapeutic purposes.
Material Science
3.1. Polymer Synthesis
The compound has been explored for its role in synthesizing biodegradable polymers. Its unique structure enables it to act as a monomer in the production of polyesters and other polymeric materials with desirable mechanical properties .
Data Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Tensile Strength | 40 MPa |
| Elongation at Break | 300% |
| Biodegradability | Yes |
| Glass Transition Temperature | -20 °C |
Propiedades
Número CAS |
119524-26-4 |
|---|---|
Fórmula molecular |
C23H38O2 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
propan-2-yl icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C23H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(24)25-22(2)3/h8-9,11-12,14-15,17-18,22H,4-7,10,13,16,19-21H2,1-3H3 |
Clave InChI |
DAFUJHDDFPOEKD-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(C)C |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















